(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Description

Overview of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

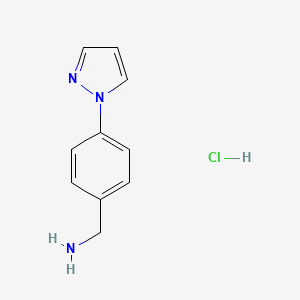

This compound is an organic compound characterized by the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.675 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1107632-13-2, providing a unique identifier for this specific chemical entity. The compound exists as the hydrochloride salt of the parent amine (4-(1H-Pyrazol-1-yl)phenyl)methanamine, which enhances its water solubility and chemical stability compared to the free base form.

The structural architecture of this compound features a benzene ring substituted at the para position with a pyrazole ring, connected through a nitrogen linkage. The benzene ring also bears a methanamine substituent, creating a benzylamine functionality that is protonated and paired with a chloride anion in the hydrochloride salt form. This unique combination of aromatic heterocyclic and aliphatic amine components contributes to the compound's distinctive chemical and biological properties.

The parent compound, (4-(1H-Pyrazol-1-yl)phenyl)methanamine, exists as a free base with the molecular formula C₁₀H₁₁N₃ and molecular weight of 173.21 grams per mole. This free base form is registered under Chemical Abstracts Service number 368870-03-5 and exhibits different physical properties, including a melting point range of 94-95 degrees Celsius. The relationship between the free base and its hydrochloride salt demonstrates the importance of salt formation in pharmaceutical chemistry for optimizing compound properties.

Table 1: Fundamental Chemical Properties of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Forms

Historical Context and Rationale for Research

The research interest in this compound emerged from the broader investigation of pyrazole-containing compounds as potential therapeutic agents. Pyrazole derivatives have demonstrated significant biological activities across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and antidiabetic applications. The specific interest in compounds containing both pyrazole and benzylamine functionalities stems from their potential as enzyme inhibitors, particularly in the context of dipeptidyl peptidase-4 inhibition for diabetes treatment.

The development of this compound can be traced to pharmaceutical research programs focused on identifying novel chemical scaffolds for drug discovery. The compound was first documented in patent literature related to dipeptidyl peptidase-4 inhibitors, as referenced in patent WO2005095343A1, which describes inhibitors containing pyrazole-substituted aromatic systems. This patent documentation indicates that the compound was initially investigated as part of a broader effort to develop new antidiabetic medications.

The rationale for studying this compound extends beyond its potential therapeutic applications to include its value as a synthetic intermediate. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of thiosemicarbazone derivatives that have shown promising dipeptidyl peptidase-4 inhibitory activity. Research published in 2020 demonstrated the use of related pyrazole-containing compounds as precursors for highly potent enzyme inhibitors, with some derivatives exhibiting inhibitory concentrations in the nanomolar range.

Scope and Objectives of the Review

The comprehensive analysis of this compound presented in this review aims to consolidate the available scientific literature and technical data regarding this compound. The primary objective is to provide a systematic examination of the compound's chemical properties, synthetic methodologies, and research applications based on published studies and patent documentation.

This review encompasses several key areas of investigation. First, the fundamental chemical and physical properties of this compound are examined, including its molecular structure, spectroscopic characteristics, and thermodynamic properties. Second, the synthetic approaches to this compound are analyzed, with particular attention to the methods documented in patent literature and academic publications.

The scope of this review extends to the compound's role in pharmaceutical research, particularly its applications in the development of enzyme inhibitors and its utility as a synthetic intermediate for more complex bioactive molecules. The review also addresses the structural relationships between this compound and related compounds, providing context for understanding its position within the broader class of pyrazole-containing pharmaceuticals.

Table 2: Research Applications and Documentation Sources

Properties

IUPAC Name |

(4-pyrazol-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHICIZBURXCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185303-30-3 | |

| Record name | Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80669912 | |

| Record name | 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-41-9, 1107632-13-2 | |

| Record name | Benzenemethanamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608515-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula \$$C{10}H{12}ClN_3\$$ and a molecular weight of approximately 209.67 g/mol. It is a hydrochloride salt form of (4-(1H-Pyrazol-1-yl)phenyl)methanamine, used in scientific research, especially in chemistry, biology, and medicine.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-(1H-Pyrazol-1-yl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (\$$NaBH4\$$) or lithium aluminum hydride (\$$LiAlH4\$$) to reduce the aldehyde group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions and Applications

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for chemical modifications, making it valuable in creating derivatives with specific properties and can undergo reactions such as oxidation, reduction, and electrophilic substitution, which are essential in developing new chemical entities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | The amine group can be oxidized to form various nitrogen-containing functional groups such as nitro groups or N-oxides. |

| Reduction | The pyrazole ring or other reducible groups within the molecule can undergo reduction reactions to modify the compound's structure and properties. |

| Electrophilic Substitution | The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can alter the compound's electronic and steric properties. |

| Salt Formation | Reacting the amine with hydrochloric acid (HCl) to form the hydrochloride salt, which enhances its solubility and stability. |

| Acylation/Arylation | The amine group can react with acyl chlorides or aryl halides to form amides or arylamines, respectively. These reactions introduce new functional groups and modify the compound's properties. |

| Cycloaddition Reactions | The pyrazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of more complex polycyclic structures. |

| Metal Coordination | The nitrogen atoms in the pyrazole ring and the amine group can coordinate with metal ions to form coordination complexes, which may have catalytic or biological applications. |

Biological Applications

This compound has been studied for its potential biological activities, including anticancer effects and enzyme inhibition. It is also explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Anticancer | Studied for its ability to inhibit the growth and proliferation of cancer cells. |

| Enzyme Inhibition | Explored for its potential to inhibit specific enzymes involved in disease pathways. |

| Neuroprotection | Researched for its capacity to protect nerve cells from damage and degeneration. |

| Anti-inflammatory | Evaluated for its potential to reduce inflammation and related symptoms. |

| Drug Delivery | Used as a component in drug delivery systems to improve the efficacy and targeting of therapeutic agents. |

| Diagnostic Applications | Explored for its use in diagnostic imaging and detection of specific biomarkers. |

| Antimicrobial | Investigated for its ability to inhibit the growth of bacteria, viruses, or fungi. |

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in creating derivatives with specific properties. It can undergo reactions such as oxidation, reduction, and electrophilic substitution, which are essential in developing new chemical entities.

Table 1: Chemical Reactions Involving (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine groups to imines or nitriles | KMnO4, CrO3 |

| Reduction | Produces secondary or tertiary amines | NaBH4, LiAlH4 |

| Electrophilic Substitution | Alters the aromatic ring to introduce new functional groups | FeCl3, AlCl3 |

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on pathways related to cancer proliferation and inflammation. The compound's ability to modulate receptor activity further supports its therapeutic potential in treating various diseases.

Case Study: Neuroprotective Effects

A notable study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it could inhibit specific enzymes involved in oxidative stress, thus protecting neuronal cells from damage. This positions the compound as a candidate for further research in neuropharmacology.

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its interactions with biological targets may lead to the development of drugs aimed at treating conditions such as cancer and inflammatory diseases.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Uses |

|---|---|

| Cancer Treatment | Inhibiting pathways that promote tumor growth |

| Anti-inflammatory | Reducing inflammation through enzyme inhibition |

| Neuroprotection | Protecting neuronal cells from oxidative damage |

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings. It is used in the production of specialty chemicals and materials that require specific chemical properties derived from its structure.

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitution Variations

Positional Isomers

- (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS 1245649-13-1):

Salt Form Variations

- (4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride (CAS 1185303-30-3): Structure: Additional HCl molecule. Impact: Enhanced solubility in polar solvents (e.g., water) but reduced stability under high-temperature conditions compared to the mono-hydrochloride form. Molecular Formula: C10H12Cl2N3.

Heterocycle-Substituted Analogues

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride (CAS 1158325-03-1):

1-(3-phenyl-1,2-oxazol-5-yl)methanamine hydrochloride :

Functional Group Modifications

Alkyl-Substituted Pyrazoles

- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1208076-55-4): Structure: Ethyl and methyl groups on the pyrazole ring. Impact: Steric hindrance decreases binding to flat aromatic binding pockets (e.g., adenosine receptors) but enhances selectivity for bulkier active sites. Molecular Formula: C7H14ClN3.

Aromatic Heterocycle Replacements

- Benzo[b]thiophen-2-yl methanamine hydrochloride (Compound 2l):

- Structure : Benzothiophene replaces pyrazole-phenyl.

- Impact : Extended π-system improves stacking interactions with hydrophobic enzyme pockets but reduces aqueous solubility (2.1 mg/mL vs. 12.8 mg/mL for the target compound).

Biological Activity

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring connected to a phenyl group and an amine functional group, with the hydrochloride salt enhancing its solubility. The synthesis typically involves the reaction of 4-(1H-Pyrazol-1-yl)benzaldehyde with an amine source under reducing conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator, modulating biochemical pathways that are critical for various physiological processes .

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in cancer proliferation and inflammation.

- Receptor Modulation : It interacts with specific receptors, which may lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (notably MDA-MB-231 cells)

- Colorectal Cancer

- Renal Cancer

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers in various models, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. Q1: What synthetic routes are commonly employed for preparing (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, and how are intermediates characterized?

A1:

- Synthetic Pathway : A typical route involves nucleophilic substitution between 4-(chloromethyl)phenylmethanamine and 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The hydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol .

- Intermediate Characterization :

- NMR : - and -NMR confirm substitution patterns (e.g., pyrazole integration at δ 7.5–8.5 ppm for aromatic protons).

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1 for the free base).

- Elemental Analysis : Ensures stoichiometric Cl⁻ content (e.g., ~18.5% Cl in the hydrochloride form) .

Advanced Crystallographic Refinement

Q. Q2: How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

A2:

- Software : SHELXL (v.2018/3) is recommended for refining small-molecule structures. Use the TWIN/BASF commands to address potential twinning in hydrochloride salts .

- Hydrogen Bond Analysis :

Stability and Solubility Optimization

Q. Q3: What methodological approaches ensure stability and solubility of this compound in aqueous buffers for biological assays?

A3:

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~1.5) to protonate the amine group, enhancing solubility. Dilute to pH 7.4 (PBS) with <5% DMSO to avoid precipitation .

- Stability Testing :

Reaction Mechanism Analysis

Q. Q4: How does the pyrazole ring influence the compound’s reactivity in Mannich or click chemistry reactions?

A4:

- Mannich Reaction : The pyrazole’s NH group acts as a nucleophile, enabling condensation with formaldehyde and secondary amines. Monitor via in situ FTIR (disappearance of NH stretch at 3400 cm⁻¹) .

- Click Chemistry : The pyrazole’s electron-deficient N-atoms facilitate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use EPR to confirm Cu(I) coordination and quantify reaction efficiency (e.g., >90% yield with 0.5 eq. CuBr) .

Computational Modeling

Q. Q5: What computational strategies predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

A5:

- Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor, PDB: 2RH1). Parameterize the protonated amine and pyrazole for accurate charge assignment .

- MD Simulations : Run 100 ns trajectories (AMBER ff14SB) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

Analytical Contradictions

Q. Q6: How to resolve discrepancies in reported solubility data across studies?

A6:

- Source Validation : Cross-check purity (HPLC ≥98%) and counterion content (e.g., Cl⁻ via ion chromatography). Contradictions often arise from residual solvents (e.g., EtOAc) in crude samples .

- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask solubility measurements in buffered systems (pH 1.2–7.4) at 25°C .

Advanced Applications in Drug Discovery

Q. Q7: What strategies optimize this compound as a lead in kinase inhibitor development?

A7:

- SAR Studies : Synthesize analogs with substituents at pyrazole C3/C5 (e.g., methyl, halogens) and assess IC₅₀ against kinases (e.g., JAK2, EGFR). Use SPR to quantify binding kinetics (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) .

- Metabolic Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and quantify parent compound via LC-MS/MS. Optimize logD (1.5–2.5) to enhance bioavailability .

Safety and Handling

Q. Q8: What safety protocols mitigate risks during large-scale synthesis?

A8:

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of HCl vapors.

- PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats. Avoid contact with moisture to prevent exothermic decomposition .

Data Reproducibility

Q. Q9: How to ensure reproducibility in synthetic yields across labs?

A9:

- Stoichiometric Control : Pre-dry solvents (DMF over 4Å molecular sieves) and reagents (pyrazole over P₂O₅).

- Reaction Monitoring : Use inline IR (e.g., Mettler Toledo ReactIR) to track amine consumption (target: <5% residual starting material) .

Structural Analog Design

Q. Q10: What computational tools design bioisosteres with improved pharmacokinetics?

A10:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.